molecular formula C15H16Cl2N2O2S2 B2666918 2,6-dichloro-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide CAS No. 2320684-56-6

2,6-dichloro-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2666918
CAS No.: 2320684-56-6
M. Wt: 391.33
InChI Key: VEFDKSJEBWUENR-UHFFFAOYSA-N
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Description

2,6-dichloro-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the thiophene moiety. The final step involves the sulfonamide formation through the reaction of the intermediate with benzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the sulfonamide group.

    Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2,6-dichloro-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-dichloro-N-(1-(thiophen-2-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide: Similar structure with a different position of the thiophene ring.

    2,6-dichloro-N-(1-(furan-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide: Contains a furan ring instead of a thiophene ring.

    2,6-dichloro-N-(1-(pyridin-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide: Features a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of 2,6-dichloro-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,6-dichloro-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O2S2/c16-13-2-1-3-14(17)15(13)23(20,21)18-12-4-6-19(9-12)8-11-5-7-22-10-11/h1-3,5,7,10,12,18H,4,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFDKSJEBWUENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)C2=C(C=CC=C2Cl)Cl)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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